molecular formula C22H27ClN4O5 B12761620 Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride CAS No. 129323-37-1

Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride

Cat. No.: B12761620
CAS No.: 129323-37-1
M. Wt: 462.9 g/mol
InChI Key: SPKHFVRMIRZJOL-UHFFFAOYSA-N
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Description

Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an indole ring, a nitro group, and a tertiary butylamino group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the nitro group through nitration reactions. Subsequent steps include the formation of the benzamide linkage and the attachment of the tertiary butylamino group via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and the use of advanced catalysts can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired transformation, with parameters like temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving indole derivatives.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. For example, the indole ring may interact with aromatic residues in proteins, while the nitro group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with varying functional groups, such as:

  • Benzamide, 2-(3-(dimethylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
  • Benzamide, 2-(3-(methylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
  • Benzamide, 2-(3-(ethylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-

Uniqueness

The uniqueness of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tertiary butylamino group, in particular, may enhance its stability and solubility compared to similar compounds, making it a valuable candidate for various applications.

Properties

CAS No.

129323-37-1

Molecular Formula

C22H27ClN4O5

Molecular Weight

462.9 g/mol

IUPAC Name

2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(1H-indol-4-yl)-5-nitrobenzamide;hydrochloride

InChI

InChI=1S/C22H26N4O5.ClH/c1-22(2,3)24-12-15(27)13-31-20-8-7-14(26(29)30)11-17(20)21(28)25-19-6-4-5-18-16(19)9-10-23-18;/h4-11,15,23-24,27H,12-13H2,1-3H3,(H,25,28);1H

InChI Key

SPKHFVRMIRZJOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=C2C=CN3)O.Cl

Origin of Product

United States

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